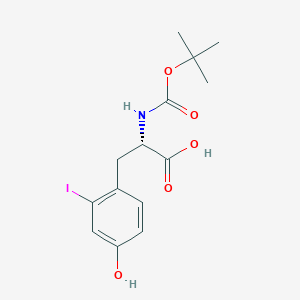

Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-L-2-Iodotyrosine (IUPAC name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxy-2-iodophenyl)propanoic acid) is a modified tyrosine derivative widely used in peptide synthesis and pharmaceutical research. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an iodine atom at the 2-position of the aromatic ring. This iodination enhances its utility in radiolabeling applications and as a precursor for site-specific modifications in bioactive peptides . The compound’s CAS number is 78853-38-0, with a molecular formula of C₁₄H₁₇INO₅ and a molecular weight of 421.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- typically involves the following steps:

Protection of the Amino Group: The amino group of L-Tyrosine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alcohols.

Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group, often in the presence of a scavenger like water or anisole.

Major Products

Scientific Research Applications

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.

Industry: The compound is employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Key Modifications | Primary Applications |

|---|---|---|---|---|

| Boc-L-2-Iodotyrosine | 78853-38-0 | C₁₄H₁₇INO₅ | Iodine at 2-position; Boc-protected amine | Radiolabeling, peptide synthesis |

| Boc-L-Tyr(All)-OH | 127132-38-1 | C₁₇H₂₁NO₅ | Allyl (All) protecting group on tyrosine | Orthogonal protection strategies |

| Boc-O-methyl-L-tyrosine | 53267-93-9 | C₁₅H₂₁NO₅ | Methyl ether on hydroxyl group | Stabilizing tyrosine in acidic conditions |

| Boc-L-homotyrosine | 198473-94-8 | C₁₅H₂₁NO₅ | Extended side chain (additional CH₂ group) | Peptide backbone engineering |

Key Observations :

- Boc-L-2-Iodotyrosine is distinguished by its iodine substituent, enabling applications in radiopharmaceuticals and crosslinking studies. In contrast, Boc-L-Tyr(All)-OH uses an allyl group for temporary hydroxyl protection, which can be selectively removed under mild conditions .

- Boc-O-methyl-L-tyrosine replaces the hydroxyl group with a methyl ether, enhancing stability in acidic environments but reducing hydrogen-bonding capacity .

- Boc-L-homotyrosine extends the side chain by one methylene unit, altering peptide conformation and interactions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Property | Boc-L-2-Iodotyrosine | Boc-L-Tyr(All)-OH | Boc-O-methyl-L-tyrosine | Boc-L-homotyrosine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 421.19 | 319.35 | 295.33 | 295.33 |

| Density (g/cm³) | Not reported | 1.145 | 1.2 | Not reported |

| Boiling Point (°C) | Not reported | 490.39 | 462.0 | Not reported |

| Solubility | Not reported | No data | No data | No data |

Notes:

- Boc-L-Tyr(All)-OH has a high boiling point (490.39°C) and density (1.145 g/cm³), suggesting low volatility and stable handling in solid form .

- Data gaps for Boc-L-2-Iodotyrosine and Boc-L-homotyrosine highlight the need for further experimental characterization .

Key Findings :

- Most compounds lack comprehensive toxicological data, emphasizing reliance on general laboratory safety protocols (e.g., PPE, ventilation) .

- None are listed in major regulatory inventories, suggesting low immediate hazards under standard conditions .

Research and Application Insights

- Boc-L-2-Iodotyrosine is critical in synthesizing iodine-labeled peptides for imaging and targeted drug delivery. Its iodine atom facilitates tracking in biological systems .

- Boc-L-Tyr(All)-OH is favored in multi-step syntheses due to the allyl group’s compatibility with orthogonal deprotection strategies .

- Boc-O-methyl-L-tyrosine is used to stabilize peptides against enzymatic degradation, particularly in protease-rich environments .

Biological Activity

Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH) is a modified form of the amino acid tyrosine, where the hydroxyl group at the ortho position is substituted with an iodine atom. This modification significantly alters the biological properties of tyrosine, making Boc-L-2-Iodotyrosine a compound of interest in various biochemical and pharmaceutical applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Boc-L-2-Iodotyrosine is characterized by its structure, which includes:

- Chemical Formula : C₁₄H₁₉NO₅

- Molecular Weight : 279.31 g/mol

- IUPAC Name : (2-Iodo-4-(tert-butoxycarbonylamino)phenyl)propanoic acid

The presence of the iodine atom enhances the compound's reactivity and its ability to participate in various biochemical processes.

Biological Activity

The biological activity of Boc-L-2-Iodotyrosine can be categorized into several key areas:

1. Oxidase Activity

Research has shown that compounds similar to Boc-L-2-Iodotyrosine can enhance oxidase activity in specific enzyme systems. For instance, the incorporation of iodinated tyrosines into heme-copper oxidase (HCO) models has demonstrated improved catalytic efficiency and selectivity in oxygen reduction reactions. The cross-linking of tyrosine with histidine residues has been shown to significantly increase oxidase activity, providing insights into how modifications like iodination can influence enzyme function .

2. Opioid Receptor Affinity

Boc-L-2-Iodotyrosine and its derivatives have been evaluated for their potential as opioid receptor ligands. Modifications at the 2-position of tyrosine have been linked to changes in receptor affinity and selectivity. For example, studies involving 6′-dimethyl-L-tyrosine derivatives have demonstrated that such modifications can retain high affinity for mu-opioid receptors while altering selectivity for delta and kappa receptors . This suggests that Boc-L-2-Iodotyrosine could be a valuable scaffold for developing new analgesic compounds.

3. Synthesis of Peptides

Boc-L-2-Iodotyrosine is often used in peptide synthesis due to its protective Boc group, which facilitates the formation of peptide bonds without unwanted side reactions. The synthesis methods typically involve coupling Boc-Tyr(2-I)-OH with other amino acids using standard peptide coupling reagents. The iodinated tyrosine can impart unique properties to peptides, potentially enhancing their biological activity or stability .

Case Study 1: Enhanced Catalytic Activity

In a study investigating the role of iodinated amino acids in enzymatic reactions, researchers found that incorporating Boc-L-2-Iodotyrosine into a model enzyme system significantly increased turnover rates compared to non-iodinated counterparts. The study highlighted that the iodine substitution allowed for better interaction with metal centers in enzymes, leading to improved catalytic performance .

Case Study 2: Opioid Derivative Development

A series of studies focused on synthesizing opioid peptides containing Boc-L-2-Iodotyrosine revealed promising results regarding their binding affinity to opioid receptors. These derivatives exhibited enhanced potency compared to traditional opioid structures, suggesting that iodinated modifications could lead to novel therapeutic agents with improved efficacy and reduced side effects .

Synthesis Methods

The synthesis of Boc-L-2-Iodotyrosine typically involves:

- Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc₂O) to protect the amine group of tyrosine.

- Iodination : Employing iodination reagents such as iodine monochloride or N-iodosuccinimide (NIS) to introduce the iodine atom at the ortho position.

- Purification : Utilizing chromatographic techniques to isolate pure Boc-L-2-Iodotyrosine from reaction mixtures.

Q & A

Basic Research Questions

Q. What are the key steps to synthesize Boc-L-2-Iodotyrosine with high purity?

To synthesize Boc-L-2-Iodotyrosine, follow these steps:

- Protection of Tyrosine : Begin by protecting the amino group of L-tyrosine using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., sodium bicarbonate) to yield Boc-L-tyrosine. This step prevents unwanted side reactions during iodination .

- Iodination : React Boc-L-tyrosine with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Monitor reaction progress via TLC or HPLC to avoid over-iodination .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity (>97%) via HPLC or NMR .

Q. Which analytical techniques are critical for characterizing Boc-L-2-Iodotyrosine?

Essential techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), iodinated aromatic protons (δ ~7.0–7.5 ppm), and carboxylic acid proton (δ ~12 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity and retention time consistency .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (M.W. 407.20) .

Q. How should Boc-L-2-Iodotyrosine be stored to ensure stability?

Store the compound at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent decomposition. Avoid prolonged exposure to moisture, as hydrolysis of the Boc group can occur .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported iodination reactivity of Boc-L-tyrosine derivatives?

Discrepancies in reactivity often arise from:

- Reagent Purity : Ensure iodine sources (e.g., NIS) are freshly purified to avoid side reactions. Contaminants like moisture can reduce iodination efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while protic solvents (e.g., methanol) may deactivate the aromatic ring. Compare yields across solvents .

- Analytical Validation : Use quantitative ¹H NMR to distinguish between mono- and di-iodinated byproducts. Cross-reference with analogous compounds (e.g., Boc-D-2-Iodotyrosine) to identify trends .

Q. What methodological considerations are critical for incorporating Boc-L-2-Iodotyrosine into peptide synthesis?

Key steps include:

- Deprotection : Remove the Boc group using TFA (trifluoroacetic acid) in dichloromethane (DCM) to generate the free amine for coupling .

- Coupling Efficiency : Use HOBt/DIC or PyBOP as coupling agents to minimize racemization. Monitor reaction progress via Kaiser test or HPLC .

- Orthogonal Protection : If additional functional groups (e.g., hydroxyl) are present, employ protecting groups (e.g., tert-butyl) compatible with Boc chemistry .

Q. How can isotopic labeling of Boc-L-2-Iodotyrosine be optimized for tracer studies?

For ¹²⁵I or ¹³¹I labeling:

- Radiolabeling : Use iodogen-coated tubes to facilitate isotope incorporation under mild conditions (pH 7.4, 25°C). Purify via size-exclusion chromatography to remove unreacted iodine .

- Stability Testing : Assess radiolabeled compound stability in biological matrices (e.g., serum) using gamma counting and HPLC-radioisotope detection .

Q. What strategies mitigate challenges in crystallizing Boc-L-2-Iodotyrosine for X-ray diffraction studies?

- Solvent Screening : Test mixed-solvent systems (e.g., ethanol/water, acetonitrile/diethyl ether) to optimize crystal growth .

- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C to promote slow nucleation .

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .

Q. Methodological Notes

- Data Interpretation : When analyzing conflicting spectral data (e.g., NMR splitting patterns), compare with computational simulations (DFT calculations) to confirm structural assignments .

- Reproducibility : Document all experimental parameters (e.g., solvent ratios, reaction times) in supplemental materials to enable replication .

Properties

Molecular Formula |

C14H18INO5 |

|---|---|

Molecular Weight |

407.20 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 |

InChI Key |

GROOJSTWKMXNKN-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)O)I)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.